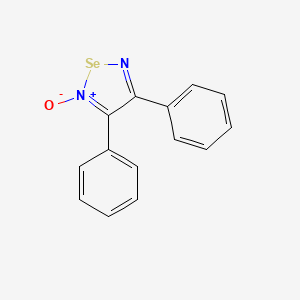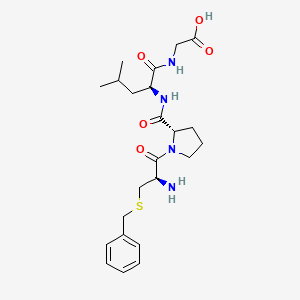
S-Benzyl-L-cysteinyl-L-prolyl-L-leucylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Benzyl-L-cysteinyl-L-prolyl-L-leucylglycine: is a synthetic peptide derivative that has garnered interest in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-Benzyl-L-cysteinyl-L-prolyl-L-leucylglycine typically involves the stepwise assembly of amino acids using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The benzyl group is introduced to the cysteine residue to protect the thiol group during the synthesis .
Industrial Production Methods: Industrial production of this peptide involves large-scale SPPS, which allows for the efficient and high-yield synthesis of peptides. The process is automated and involves the use of specialized equipment to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: S-Benzyl-L-cysteinyl-L-prolyl-L-leucylglycine undergoes various chemical reactions, including:
Oxidation: The thiol group of the cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The benzyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various nucleophiles under basic conditions.
Major Products Formed:
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: S-Benzyl-L-cysteinyl-L-prolyl-L-leucylglycine is used as a model compound in peptide chemistry to study peptide bond formation, stability, and conformational analysis .
Biology: In biological research, this peptide is used to investigate protein-protein interactions, enzyme-substrate specificity, and cellular uptake mechanisms .
Medicine: The compound has potential therapeutic applications, including the development of peptide-based drugs and as a scaffold for drug delivery systems .
Industry: In the industrial sector, this compound is used in the production of peptide-based materials and as a standard in analytical techniques .
Wirkmechanismus
The mechanism of action of S-Benzyl-L-cysteinyl-L-prolyl-L-leucylglycine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can mimic natural substrates or inhibitors, thereby modulating biological pathways. The benzyl group on the cysteine residue plays a crucial role in stabilizing the peptide and enhancing its binding affinity to target molecules .
Vergleich Mit ähnlichen Verbindungen
- S-Benzyl-L-cysteinyl-L-prolyl-L-leucylglycinamide
- N-benzyloxycarbonyl-L-prolyl-L-leucylglycinamide
- L-prolyl-L-leucylglycinamide
Comparison: S-Benzyl-L-cysteinyl-L-prolyl-L-leucylglycine is unique due to the presence of the benzyl group on the cysteine residue, which provides additional stability and specificity in its interactions. Compared to its analogs, this compound exhibits distinct conformational properties and reactivity, making it a valuable tool in peptide research .
Eigenschaften
CAS-Nummer |
56613-53-7 |
|---|---|
Molekularformel |
C23H34N4O5S |
Molekulargewicht |
478.6 g/mol |
IUPAC-Name |
2-[[(2S)-2-[[(2S)-1-[(2R)-2-amino-3-benzylsulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetic acid |
InChI |
InChI=1S/C23H34N4O5S/c1-15(2)11-18(21(30)25-12-20(28)29)26-22(31)19-9-6-10-27(19)23(32)17(24)14-33-13-16-7-4-3-5-8-16/h3-5,7-8,15,17-19H,6,9-14,24H2,1-2H3,(H,25,30)(H,26,31)(H,28,29)/t17-,18-,19-/m0/s1 |
InChI-Schlüssel |
YWIOGXFVHZPXJA-FHWLQOOXSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CSCC2=CC=CC=C2)N |
Kanonische SMILES |
CC(C)CC(C(=O)NCC(=O)O)NC(=O)C1CCCN1C(=O)C(CSCC2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aR,6aS)-5-Butylhexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B14629391.png)
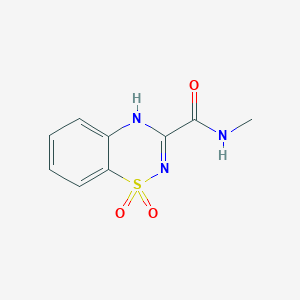
![N-[(Benzyloxy)carbonyl]-L-valyl-N-methylglycine](/img/structure/B14629399.png)

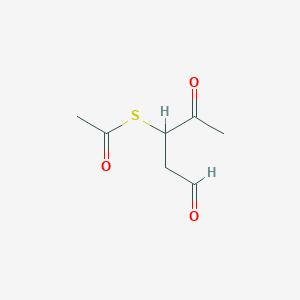
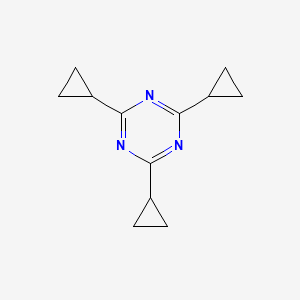
![5-[3-(Diethylamino)propyl]-1,3,5-triazinan-2-one](/img/structure/B14629429.png)
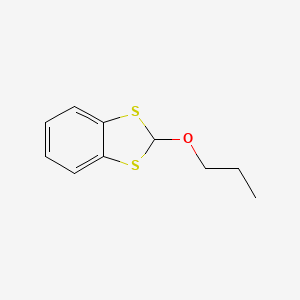
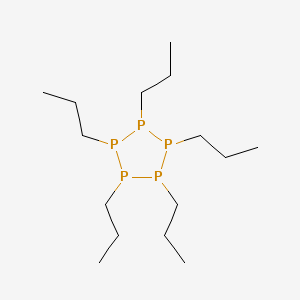

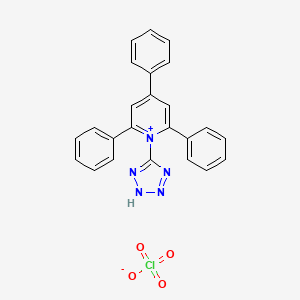
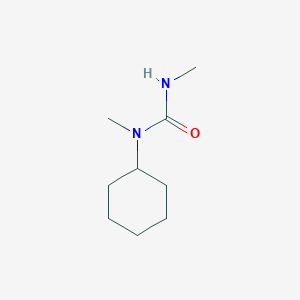
![6-Chloro-3-(chloromethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14629457.png)
